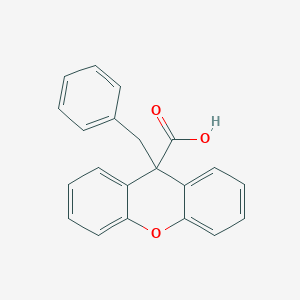![molecular formula C6H9BrO B8124967 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B8124967.png)
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol can be achieved through several methods. One common approach involves the functionalization of bicyclo[1.1.1]pentane derivatives. This can be done through chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, NY cyclization of cyclobutyl aryl ketones, or intramolecular nucleophilic displacement on a substituted cyclobutane .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the generation of [1.1.1]propellane on demand, which can then be directly derivatized into various bicyclo[1.1.1]pentane species, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are often used.
Reduction Reactions: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include methyl-substituted bicyclo[1.1.1]pentane derivatives.
Applications De Recherche Scientifique
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol involves its ability to undergo various chemical reactions due to the presence of the bromomethyl and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-ol
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
- 3-(Methyl)bicyclo[1.1.1]pentan-1-ol
Uniqueness
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, hydroxy, and methyl analogs. This makes it particularly useful in substitution reactions where the bromine atom can be readily replaced by other nucleophiles .
Propriétés
IUPAC Name |
3-(bromomethyl)bicyclo[1.1.1]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPJTPDZBTEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-phenyl]-methanone](/img/structure/B8124894.png)







![(R)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8124936.png)

![[(2R,4S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8124963.png)
![tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B8124965.png)
